molecular formula C23H15ClFN3O B2650740 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-66-1

1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2650740
CAS No.: 932325-66-1
M. Wt: 403.84
InChI Key: JEPJIXVSEDPORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a quinoline moiety, along with the presence of chloro, fluoro, and methoxy substituents, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with 4-methoxyphenylhydrazine can form an intermediate hydrazone, which upon further reaction with 8-fluoroquinoline under acidic conditions, yields the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The presence of chloro, fluoro, and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-8-fluoro-3-(4-hydroxyphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-chlorophenyl)-8-fluoro-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Comparison: Compared to its analogs, 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits unique properties due to the presence of the methoxy group. This group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the combination of chloro and fluoro substituents contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c1-29-18-8-5-14(6-9-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-4-2-3-15(24)11-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPJIXVSEDPORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.